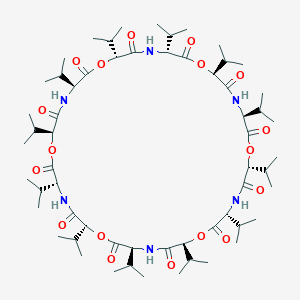

Dodeca-valinomycin

Description

Structure

2D Structure

Properties

CAS No. |

13507-80-7 |

|---|---|

Molecular Formula |

C60H102N6O18 |

Molecular Weight |

1195.5 g/mol |

IUPAC Name |

(3S,6S,9R,12R,15S,18S,21R,24R,27S,30S,33R,36R)-3,6,9,12,15,18,21,24,27,30,33,36-dodeca(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone |

InChI |

InChI=1S/C60H102N6O18/c1-25(2)37-55(73)79-44(32(15)16)50(68)62-39(27(5)6)57(75)81-46(34(19)20)52(70)64-41(29(9)10)59(77)83-48(36(23)24)54(72)66-42(30(11)12)60(78)84-47(35(21)22)53(71)65-40(28(7)8)58(76)82-45(33(17)18)51(69)63-38(26(3)4)56(74)80-43(31(13)14)49(67)61-37/h25-48H,1-24H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)(H,65,71)(H,66,72)/t37-,38+,39+,40-,41-,42+,43-,44+,45+,46-,47-,48+ |

InChI Key |

GJZHKZVXVJEVDQ-MKGXFTDSSA-N |

SMILES |

CC(C)C1C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C |

Isomeric SMILES |

CC(C)[C@H]1C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C |

Canonical SMILES |

CC(C)C1C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C |

Synonyms |

cyclo(D-Val-Hyi-Val-D-Hyi)3 cyclo(valyl-hydroxyisovaleryl-valyl-hydroxyisovaleryl)3 dodeca-valinomycin |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Dynamics of Valinomycin

High-Resolution Structural Elucidation

The precise three-dimensional arrangement of atoms in valinomycin (B1682140) has been a subject of intense investigation, with X-ray crystallography providing foundational insights into its solid-state structures.

X-ray Crystallographic Analysis of Crystalline Forms

X-ray diffraction studies have been instrumental in determining the crystal structure of valinomycin in its uncomplexed and complexed forms. For instance, the crystal structure of a valinomycin-sodium picrate (B76445) complex was determined, revealing a monoclinic space group P21 with two molecules per unit cell. acs.org In this structure, a single water molecule is found within the valinomycin cavity, forming a bond with the sodium ion and hydrogen bonds with three L-valyl carbonyl oxygens. acs.org

Different crystalline forms of valinomycin and its analogues have been characterized. Uncomplexed valinomycin has been crystallized in at least two forms: a monoclinic form (space group P21) and a triclinic form (space group P1). researchgate.net The triclinic form, obtained from octane (B31449) or acetone (B3395972) solution, contains two crystallographically independent molecules that share the same conformation, featuring four intramolecular 4 → 1 hydrogen bonds and two potential 5 → 1 hydrogen bonds. researchgate.net

The structure of meso-valinomycin, an analogue, has also been determined by X-ray diffraction, crystallizing in a triclinic space group P1. capes.gov.br This structure exhibits a bracelet-like conformation stabilized by six identical 4 → 1 intramolecular hydrogen bonds. capes.gov.br Another analogue, [D-Hyi2, L-Hyi4]meso-valinomycin, crystallizes in a trigonal space group P32 from acetone, adopting a distorted bracelet structure with six N-H···O=C 4→1 type intramolecular hydrogen bonds. nih.gov A monoclinic form of this same analogue was obtained from an ethanol (B145695) solution. nih.gov

The complex of valinomycin with barium perchlorate (B79767) has also been analyzed, indicating a flat, open structure without internal hydrogen bonds, where each valinomycin molecule binds two barium ions. researchgate.net Furthermore, the first crystal structure of a valinomycin-calcium complex revealed a 1:2 valinomycin:Ca2+ stoichiometry. nsf.gov

Polymorphism and Solid-State Conformational Variability

Valinomycin exhibits polymorphism, the ability to exist in multiple crystalline forms, which is a critical consideration for pharmaceutical applications. researchgate.netmdpi.com The different polymorphs of valinomycin have been investigated using techniques like solid-state NMR (SSNMR) crystallography. researchgate.netresearchgate.net These studies help in characterizing the various crystal modifications and identifying structural markers for each polymorph. researchgate.net

Spectroscopic Probes of Valinomycin Conformation

A variety of spectroscopic techniques have been employed to probe the conformational landscape of valinomycin in different states, providing detailed information that complements crystallographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid States

NMR spectroscopy has been a cornerstone in elucidating the conformation of valinomycin in both solution and solid states. In solution, 1H and 13C NMR have been used to study the conformational changes upon complexation with cations like barium. researchgate.net For the valinomycin-Tl+ complex, the observation of 13C…203,205Tl+ spin-spin couplings provided direct evidence of the donor-acceptor interaction with the cation. researchgate.net

In non-polar solvents, the conformation of valinomycin is similar to that of its K+ complex, adopting a "bracelet" structure. researchgate.net In solvents of medium polarity, a "propeller" conformation is predominant. researchgate.net The dynamic equilibrium between different conformers in solution can be faster than the NMR timescale, meaning NMR spectroscopy may not distinguish individual conformers in such cases. cas.cz

Solid-state NMR (SSNMR) has emerged as a powerful tool for characterizing the polymorphic forms of valinomycin. researchgate.netresearchgate.net By combining SSNMR data with computational methods and X-ray diffraction measurements, a detailed picture of the molecular structure and intermolecular interactions in the solid state can be obtained. researchgate.net SSNMR can identify markers for different polymorphs based on the chemical shifts of backbone nuclei, which are sensitive to factors like hydrogen bonding. researchgate.net

Vibrational Spectroscopic Techniques (e.g., Infrared Multiple Photon Dissociation, Raman Optical Activity)

Vibrational spectroscopy provides a sensitive probe of molecular structure and conformation. Infrared Multiple Photon Dissociation (IRMPD) spectroscopy, a technique that measures the vibrational spectra of mass-selected ions in the gas phase, has been used to study valinomycin complexes. ru.nlnih.govmpg.demdpi.comwikipedia.org This method allows for the characterization of the dominant hydrogen-bonding networks and the mobility of guest cations within the valinomycin cavity. ru.nl

Raman spectroscopy has been effectively used to study the different conformations of uncomplexed valinomycin in the solid state. nih.gov The splitting of ester and amide carbonyl stretching vibrations in the Raman spectra of crystals grown from certain solvents provides evidence for intramolecularly hydrogen-bonded ester carbonyl groups. nih.gov

Raman Optical Activity (ROA), a technique that measures the difference in scattering of right and left circularly polarized light, is particularly sensitive to the backbone conformation of chiral molecules like valinomycin. cas.cz ROA studies have been used to monitor valinomycin conformations in different solvents and upon complexation with potassium ions. cas.czcas.cz The technique can distinguish between different conformers present in solution, even when they are in rapid equilibrium, due to its fast response time. cas.cz For example, ROA spectra can differentiate between the "bracelet" and "propeller" forms of valinomycin. cas.cz

Conformational Interconversions and Solvent Dependency

The conformation of valinomycin is highly dependent on the polarity of its solvent environment. cas.czpitt.eduresearchgate.netunion.edu This flexibility is crucial for its function as an ion carrier, allowing it to adapt to different environments, from the aqueous phase to the hydrophobic interior of a cell membrane.

In nonpolar solvents like cyclohexane (B81311) and chloroform, valinomycin predominantly adopts a symmetric "bracelet" conformation, stabilized by six intramolecular hydrogen bonds. researchgate.netcas.czunion.edu This structure is similar to that of the K+ complex. researchgate.net As the polarity of the solvent increases, the molecule transitions to more open, flexible conformations. In solvents of medium polarity, such as dioxane or a mixture of carbon tetrachloride and DMSO, a "propeller" structure with three intramolecular hydrogen bonds is favored. researchgate.netcas.czunion.edu In highly polar solvents, valinomycin exists in an open conformation, forming hydrogen bonds with the solvent molecules. researchgate.net

The interconversion between these conformations is a dynamic process. cas.cz The low energy barrier for interconversion between the "bracelet" and "propeller" forms allows the molecule to readily adapt to changes in its environment. union.edu This conformational plasticity is a key feature of valinomycin's biological activity.

Table of Research Findings on Valinomycin Conformations

| Technique | State/Solvent | Key Finding | Reference(s) |

|---|---|---|---|

| X-ray Crystallography | Solid (uncomplexed) | Exists in monoclinic and triclinic polymorphs with distinct hydrogen bonding patterns. | researchgate.net |

| X-ray Crystallography | Solid (complexed) | Forms a 1:2 complex with Ca2+ and a 1:1 complex with K+. | acs.orgnsf.gov |

| NMR Spectroscopy | Solution (non-polar) | Adopts a "bracelet" conformation similar to the K+ complex. | researchgate.net |

| NMR Spectroscopy | Solution (medium polarity) | Predominantly exists in a "propeller" conformation. | researchgate.net |

| Solid-State NMR | Solid | Characterizes different polymorphic forms and identifies structural markers. | researchgate.netresearchgate.net |

| Raman Optical Activity | Solution (Dioxane/Methanol) | Differentiates between "bracelet" and "propeller" conformers in dynamic equilibrium. | cas.cz |

| Raman Spectroscopy | Solid | Reveals conformational differences based on crystallization solvent. | nih.gov |

Table of Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Valinomycin | 2001-95-8 (CAS) |

| L-valine | 6287 fishersci.ptnih.govuni.lufishersci.atmetabolomicsworkbench.org |

| D-valine | 71563 fishersci.ptfishersci.atfishersci.caontosight.aiwikipedia.orgcenmed.com |

| L-lactic acid | 107689 guidetopharmacology.orgfishersci.comciteab.comimsc.res.infishersci.co.uk |

| D-alpha-hydroxyisovaleric acid | 5289545 labsolu.ca |

| meso-valinomycin | Not available |

| [D-Hyi2, L-Hyi4]meso-valinomycin | Not available |

| Sodium Picrate | 6093 |

| Barium Perchlorate | 24566 |

| Calcium | 5462224 |

| Potassium | 5462227 |

| Thallium | 5359448 |

| Cyclohexane | 8078 |

| Chloroform | 6212 |

| Dioxane | 6522 |

| Carbon Tetrachloride | 5943 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 679 |

| n-octane | 356 |

| Acetone | 180 |

| o-dichlorobenzene | 7239 |

| Ethanol | 702 |

| Acetonitrile | 6342 |

| Water | 962 |

Structural Reorganization upon Metal Ion Complexation

Valinomycin, a cyclic dodecadepsipeptide, is a classic example of an ionophore that exhibits remarkable selectivity for potassium ions (K⁺). Its function as an ion carrier is intrinsically linked to a profound structural reorganization that occurs upon binding a metal ion. This conformational change allows it to encapsulate the cation, shield its charge, and transport it across hydrophobic biological membranes. The transition from the uncomplexed to the complexed state has been extensively studied using a variety of biophysical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and infrared (IR) spectroscopy. researchgate.net

The conformation of uncomplexed valinomycin is highly dependent on the polarity of its environment. In nonpolar solvents, it tends to adopt a rigid, bracelet-like conformation stabilized by six intramolecular hydrogen bonds between amide NH and amide C=O groups. However, in polar solvents, valinomycin is significantly more flexible and exists as an equilibrium of various conformers. nih.gov This inherent flexibility is crucial for the initial capture of the metal ion.

Upon complexation with a potassium ion, valinomycin undergoes a dramatic and well-defined conformational rearrangement. The molecule folds around the cation, which becomes situated in a central polar cavity. unina.itscirp.org This process forces a specific, highly stable conformation, often referred to as the "bracelet" structure, which is consistent across different environments when the ion is bound. researchgate.net

Key features of the structural reorganization in the valinomycin-K⁺ complex include:

Octahedral Coordination: The potassium ion in the central cavity is octahedrally coordinated by the six ester carbonyl oxygen atoms of the valinomycin backbone. researchgate.netunina.it This arrangement is sterically and electrostatically favorable, creating a snug fit that is crucial for the stability of the complex. X-ray diffraction studies have confirmed this coordination geometry, revealing the precise positioning of the K⁺ ion within the cavity. unina.it

Inward-Facing Carbonyls: The ester carbonyl groups, which are involved in ligating the ion, are turned inwards towards the central cavity. The six amide carbonyl groups are oriented to form intramolecular hydrogen bonds with neighboring amide protons, stabilizing the rigid bracelet structure.

Hydrophobic Exterior: The hydrophobic isopropyl and methyl side chains of the valine and hydroxyisovaleric acid residues are oriented outwards, creating a nonpolar exterior for the entire complex. scirp.org This lipophilic shell shields the charge of the encapsulated K⁺ ion, enabling the complex to dissolve in and diffuse across the low-dielectric environment of lipid membranes. researchgate.net

This structural reorganization is the basis for valinomycin's high selectivity for K⁺ over other alkali metal ions, such as sodium (Na⁺). The size of the central cavity is almost perfectly matched to the ionic radius of a potassium ion, maximizing the stabilizing interactions with the six coordinating carbonyl oxygens. researchgate.net Smaller ions like Na⁺ are too small to be effectively coordinated by all six oxygen atoms simultaneously, resulting in a significantly less stable complex. Conversely, larger ions like Cesium (Cs⁺) can also form stable complexes, while Rubidium (Rb⁺) binding is also favorable. unina.it

The conformational changes upon ion binding have been meticulously mapped using spectroscopic techniques. NMR studies, for instance, show significant changes in the chemical shifts of the α-protons of the amino and ester residues, indicating a major change in the peptide backbone conformation. Similarly, infrared spectroscopy reveals shifts in the stretching frequencies of the carbonyl groups, distinguishing between the free and ion-coordinating ester carbonyls.

Table 1: Comparison of Conformational Features in Uncomplexed vs. K⁺-Complexed Valinomycin

| Feature | Uncomplexed Valinomycin (in nonpolar solvent) | K⁺-Complexed Valinomycin |

| Overall Shape | Flexible "bracelet" or multiple conformations in polar solvents. | Rigid, symmetric "bracelet" conformation. scirp.org |

| Central Cavity | Collapsed or occupied by solvent molecules. | Occupied by a single K⁺ ion. unina.it |

| Ester Carbonyl Orientation | Directed outwards or variably oriented. | Directed inwards, coordinating the K⁺ ion. researchgate.net |

| Amide Group Orientation | Involved in intramolecular hydrogen bonds. | Involved in intramolecular hydrogen bonds, maintaining the bracelet structure. |

| Side Chain Orientation | Variably oriented. | Directed outwards, forming a hydrophobic exterior. scirp.org |

| Ion Coordination | None. | Octahedral coordination of K⁺ by six ester carbonyl oxygens. researchgate.netunina.it |

Mechanistic Investigations of Valinomycin Mediated Ion Transport and Selectivity

Mobile Carrier Transport Mechanism Across Lipid Bilayers

Valinomycin (B1682140) functions as a mobile carrier ionophore, a class of molecules that transport ions by forming a lipid-soluble complex that diffuses across the membrane. researchgate.netresearchgate.netannualreviews.org This transport occurs down the electrochemical potential gradient. wikipedia.orgresearchgate.net The mechanism begins with the valinomycin molecule at the membrane-water interface. annualreviews.orgnih.gov Its exterior is rich in nonpolar isopropyl groups, which makes it soluble in the hydrophobic core of the lipid bilayer, while its interior is lined with polar groups. wikipedia.orginflibnet.ac.in

The transport cycle involves several distinct steps:

Adsorption: The free valinomycin molecule adsorbs to the surface of the lipid bilayer.

Complexation: At the interface, it complexes with a cation from the aqueous solution. nih.gov

Translocation: The entire valinomycin-ion complex diffuses across the hydrophobic interior of the membrane to the opposite interface. researchgate.net

Release: The ion is released into the aqueous phase on the other side.

Return: The free valinomycin molecule then diffuses back to the original side to begin a new cycle.

This carrier mechanism is distinct from that of channel-forming ionophores, which create a continuous pore through the membrane. annualreviews.org The mobility of the valinomycin-cation complex is the defining feature of its transport model. annualreviews.org

Relaxation experiments on valinomycin analogues have allowed for the determination of rate constants for these steps. For one such analogue, the key kinetic parameters for K+ transport were determined as follows:

| Kinetic Parameter | Value |

| Association Rate Constant (k_R) | 2 x 10⁶ M⁻¹ s⁻¹ |

| Dissociation Rate Constant (k_D) | 4 x 10⁵ s⁻¹ |

| Complex Translocation Rate (k_MS) | 5 x 10⁴ s⁻¹ |

| Free Carrier Translocation Rate (k_S) | 55 s⁻¹ |

| Data derived from studies on a valinomycin analogue, cyclo(L-Lac-L-Val-D-Pro-D-Val)3. nih.gov |

The translocation of the free carrier can be a rate-limiting step in the transport cycle. nih.gov The process of ion capture itself is a dynamic conformational event. One proposed mechanism suggests that ion capture occurs when two intramolecular hydrogen bonds are disrupted, allowing the molecule to open and coordinate a potassium ion. nih.gov Another model describes the uncomplexed form as an open, flower-like structure whose "petals" close around the desolvating ion during complexation. nih.gov Ion release is thought to occur only when the complex reaches the membrane interface, as the cage-like structure of the complex is stable and does not readily open within the low-dielectric environment of the membrane's interior. annualreviews.org

Principles Governing Cation Selectivity in Valinomycin Complexes

A hallmark of valinomycin is its exceptional selectivity for potassium ions (K⁺) over other monovalent cations, particularly sodium ions (Na⁺). wikipedia.orgsemanticscholar.org The stability constant for the K⁺-valinomycin complex is approximately 10,000 to 100,000 times greater than that of the Na⁺-valinomycin complex. wikipedia.orgresearchgate.net Some studies report an even greater difference, with the stability constant for the K⁺ complex approaching 10⁶ while that for the Na⁺ complex is only 10. researchgate.net This high degree of selectivity is fundamental to its biological effects. The general selectivity sequence for valinomycin has been reported as Rb⁺ > K⁺ > Cs⁺ > NH₄⁺ > Na⁺ > Li⁺. nih.gov

The process of complexation is an energetic trade-off. For an ion to be bound by valinomycin, it must first be stripped of its surrounding water molecules, a process known as dehydration. acs.org This requires a significant amount of energy (the dehydration energy), which is higher for smaller ions with a greater charge density, like Na⁺, compared to larger ions like K⁺.

This energy cost must be compensated by the energy gained from the interaction between the "naked" ion and the coordinating ligands within the valinomycin cavity. oup.com The ion-dipole interactions between the cation and the carbonyl oxygen atoms of the ionophore effectively replace the ion-dipole interactions with the water of hydration. acs.org The high selectivity of valinomycin arises because the energy of coordination for K⁺ within the pre-organized cavity is sufficient to overcome its dehydration energy, a balance that is not achieved for Na⁺. researchgate.netnih.gov The concept that greater selectivity is achieved through more complete dehydration is a key principle, challenging earlier views based on hydrated ion radii. researchgate.net

The primary determinant of valinomycin's K⁺ specificity is the fixed size of its central binding cavity. inflibnet.ac.innih.gov The cavity has a radius of approximately 1.33 Å, which perfectly accommodates the ionic radius of a dehydrated K⁺ ion (around 1.38 Å). wikipedia.orginflibnet.ac.in

In contrast, the Na⁺ ion, with its smaller ionic radius of about 0.95 Å, is too small to interact effectively with all the coordinating ligands simultaneously. wikipedia.orginflibnet.ac.inresearchgate.net It cannot form stable ionic bonds with the six carbonyl oxygens that are held in a rigid, octahedral arrangement. inflibnet.ac.in This "size-fit" or "cavity-size constraint" concept explains the remarkable 10,000-fold preference for K⁺ over Na⁺. inflibnet.ac.innih.gov The structural rigidity of valinomycin, enforced by a network of intramolecular hydrogen bonds, is crucial; it prevents the cavity from collapsing to form a more stable, tighter coordination sphere around the smaller Na⁺ ion. nih.gov

Energetic Considerations of Ion Dehydration and Coordination.

Molecular Interactions in the Ion Binding Cavity: Role of Carbonyl Ligands

The interior of the valinomycin molecule features a hydrophilic core lined by the polar oxygen atoms of six ester carbonyl groups. inflibnet.ac.inacs.org When a K⁺ ion enters the cavity, it becomes octahedrally coordinated by these six carbonyl oxygens. inflibnet.ac.inuoguelph.ca This coordination involves strong ion-dipole interactions that stabilize the cation within the nonpolar environment of the membrane. acs.organnualreviews.org

These carbonyl ligands act as substitutes for the water molecules in the ion's primary hydration shell. acs.org The specific, rigid arrangement of these ligands is maintained by a network of intramolecular hydrogen bonds within the peptide backbone. nih.gov This pre-organized, rigid structure is vital for selectivity, as it makes the ionophore less flexible. nih.gov This inflexibility prevents the carbonyl groups from rearranging to optimize coordination for smaller cations like Na⁺, which would require a smaller cavity. nih.gov

Hypothesized Channel-Like Functionalities under Specialized Conditions

While valinomycin is overwhelmingly characterized as a mobile ion carrier, some structural studies have suggested the possibility of a channel-like function under specific, non-physiological conditions. nih.gov X-ray crystallography of valinomycin crystallized from certain solvents revealed a conformation where two separate valinomycin molecules stack on top of each other. nih.gov

This stacked arrangement, described as two "bracelets" surrounding a solvent molecule, forms a continuous structure approximately 20 Å in length, theoretically long enough to span a portion of the lipid bilayer and function as a channel. nih.gov However, functional evidence supporting a significant channel-forming mechanism in biological membranes is lacking. Kinetic studies consistently show that valinomycin's ion transport rate is limited by diffusion and is several orders of magnitude lower than that of established channel-forming antibiotics like gramicidin, reinforcing its primary classification as a mobile carrier. annualreviews.org

Interfacial and Intramembrane Interactions of Valinomycin

Integration and Dynamics within Artificial and Biomimetic Membranes

Valinomycin (B1682140) integrates into various model membrane systems, including artificial black lipid membranes, liposomes (lipid vesicles), and solid-supported tethered bilayer lipid membranes (tBLMs). nih.govresearchgate.netuoguelph.cauu.nl Its primary mechanism of action is as a mobile ion carrier. inflibnet.ac.incore.ac.uk The process begins with the valinomycin molecule adsorbing to the membrane-water interface. core.ac.ukscirp.org There, it complexes with a potassium ion from the aqueous solution. The exterior of the resulting valinomycin-K+ complex is hydrophobic, facilitating its dissolution into the lipid bilayer's nonpolar core. nih.govcore.ac.uk The complex then diffuses across the membrane to the opposite interface, where it releases the potassium ion. researchgate.netscirp.org

The dynamics and efficiency of this process are significantly influenced by the physical state and composition of the membrane. Valinomycin-mediated ion transport requires the membrane to be in a fluid, liquid-crystalline phase. core.ac.uk The nature of the lipid fatty acid chains also plays a crucial role; membranes composed of more unsaturated lipids, which increase membrane fluidity, allow for higher mobility and greater efficiency of the valinomycin carrier. uu.nl Furthermore, the charge of the lipid head groups can affect its function. Valinomycin is highly active in negatively charged phosphatidylglycerol bilayers, but its action is impeded in positively charged lysylphosphatidylglycerol (B1675813) membranes, demonstrating that the lipid environment is a key regulator of its carrier activity. uu.nl

Modulation of Membrane Permeability and Resistance by Valinomycin

The most striking functional consequence of valinomycin's interaction with lipid membranes is its profound and selective modulation of ion permeability. It acts as a potassium-specific transporter, dramatically increasing the permeability of membranes to K+ ions while having little to no effect on sodium ion permeability. wikipedia.orgnih.govpnas.orgsemanticscholar.org This specificity is remarkable, with the stability constant for the potassium-valinomycin complex being approximately 100,000 times larger than that for the sodium-valinomycin complex. wikipedia.org The central cavity of the valinomycin molecule has a radius of about 1.33 Å, which is an ideal fit for the potassium ion (radius ~1.38 Å), allowing for optimal coordination with six interior ester carbonyl oxygen atoms. inflibnet.ac.innih.gov The smaller sodium ion (radius ~1.02 Å) is unable to bind effectively within this cavity. inflibnet.ac.in

This selective increase in K+ permeability leads to a significant decrease in the membrane's electrical resistance. semanticscholar.orgnih.gov In studies using optically black lipid membranes, the addition of valinomycin in the presence of K+ caused a striking drop in resistance, a phenomenon not observed with Na+. nih.govsemanticscholar.org The order of monovalent cation selectivity conferred by valinomycin has been determined to be H+ > Rb+ > K+ > Cs+ > Na+. nih.govnih.gov This ability to dissipate the K+ concentration gradient across the membrane is the basis for its biological activity as an antibiotic, as it disrupts the essential electrochemical potential of bacterial cells. nih.govpnas.org

Table 1: Ion Selectivity of Valinomycin in Lipid Membranes

| Ion | Relative Permeability/Selectivity | Reference |

|---|---|---|

| H⁺ | Highest | nih.govnih.gov |

| Rb⁺ | High | nih.govnih.gov |

| K⁺ | High (Benchmark) | nih.govsemanticscholar.orgnih.gov |

| Cs⁺ | Moderate | nih.govnih.gov |

| Na⁺ | Very Low | nih.govsemanticscholar.orgnih.gov |

| Li⁺ | Very Low | researchgate.net |

Topographical Localization within Lipid Bilayers (e.g., Head Group Region vs. Hydrophobic Core)

The precise location of valinomycin within the lipid bilayer is not fixed and appears to depend on both the lipid composition and its complexation state (i.e., whether it is bound to an ion). core.ac.uknih.gov Studies combining differential scanning calorimetry, electron paramagnetic resonance, and nuclear magnetic resonance (NMR) have revealed differing localizations in vesicles made from different lipids. core.ac.uk

In dipalmitoylphosphatidylcholine (DPPC) vesicles, valinomycin is found to be located near the polar head group region at the membrane interface. core.ac.uk

In contrast, within dimyristoylphosphatidylcholine (DMPC) vesicles, it penetrates more deeply into the hydrophobic core. core.ac.uk

Further detailed ¹H-NMR studies on DMPC vesicles have provided a more dynamic picture of its localization. These experiments suggest that the uncomplexed, cation-free form of valinomycin resides deep within the bilayer. nih.gov Upon binding with a potassium ion, the entire valinomycin-K+ complex translocates to a position closer to the membrane's interfacial region. nih.gov This movement facilitates the efficient uptake and release of the ion at the membrane-water boundary.

Table 2: Localization of Valinomycin in Different Lipid Vesicles

| Lipid Environment | Complexation State | Observed Location | Reference |

|---|---|---|---|

| DPPC | Uncomplexed | Near head group region (interface) | core.ac.uk |

| DMPC | Uncomplexed | Hydrophobic core | core.ac.uknih.gov |

| K⁺-Complexed | Closer to the interfacial region | nih.gov |

Electrochemical and Spectroscopic Analysis of Membrane-Bound Valinomycin

A variety of analytical techniques have been employed to probe the interactions and function of valinomycin within membranes at a molecular level.

Electrochemical Analysis:

Electrochemical Impedance Spectroscopy (EIS) has been a key tool for quantifying the effects of valinomycin on membrane properties. EIS measurements confirm that the incorporation of valinomycin into a lipid bilayer in the presence of K+ leads to a significant decrease in membrane resistance, providing direct evidence of its ion transport function. researchgate.netuoguelph.ca These studies have also been used to characterize the properties of tethered bilayer lipid membranes (tBLMs) containing valinomycin. taylorandfrancis.com

Potentiometric measurements using ion-selective electrodes (ISEs) built with valinomycin demonstrate a linear, Nernstian response to potassium ion concentrations over a wide range, highlighting its high specificity and utility in chemical sensing. google.com

Direct measurement of the electrical current from a single valinomycin molecule transporting K+ across a bilayer has been achieved, with a current of approximately 1.3 x 10⁻¹⁵ A, providing fundamental insights into its transport kinetics. acs.org

Spectroscopic Analysis:

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful probes of valinomycin's conformation. The IR spectra of the valinomycin-K+ complex show distinct shifts in the carbonyl (C=O) stretching frequencies compared to the uncomplexed form, confirming that the six ester carbonyl groups coordinate the ion. uoguelph.ca Polarization-modulation infrared reflection-absorption spectroscopy (PM-IRRAS) and surface-enhanced infrared absorption spectroscopy (SEIRAS) have been used to study the conformation, orientation, and ion-pairing mechanism of valinomycin in tethered membranes, and to investigate the structure of interfacial water during ion transport. researchgate.netscholaris.ca Raman spectroscopy also confirms a single, rigid conformation for the complexed state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR has been instrumental in determining the location and orientation of valinomycin within lipid vesicles. core.ac.uknih.gov It has been used to study ion-binding affinities, demonstrating a selectivity order of Rb+ > K+ > Cs+, and to show that the exchange between the ion-bound and free forms is rapid on the NMR timescale. nih.gov

Differential Scanning Calorimetry (DSC): This technique has been used to investigate the location of valinomycin by observing its effect on the phase transition temperature of the lipid vesicles. core.ac.uk

Table 3: Analytical Techniques for Studying Membrane-Bound Valinomycin

| Technique | Key Findings | Reference |

|---|---|---|

| Electrochemical Impedance Spectroscopy (EIS) | Measures the decrease in membrane resistance upon K⁺ transport. | researchgate.netuoguelph.ca |

| Potentiometry (ISE) | Demonstrates Nernstian response and high selectivity for K⁺. | google.com |

| Infrared (IR) Spectroscopy (PM-IRRAS, SEIRAS) | Confirms conformational changes upon K⁺ binding (carbonyl shifts); reveals orientation in membrane. | researchgate.netuoguelph.cascholaris.ca |

| Raman Spectroscopy | Probes the rigid, single conformation of the K⁺-complex. | |

| Nuclear Magnetic Resonance (NMR) | Determines location, orientation, and ion-binding affinities in vesicles. | core.ac.uknih.gov |

| Differential Scanning Calorimetry (DSC) | Investigates localization by analyzing effects on lipid phase transitions. | core.ac.uk |

Biosynthetic Pathways and Advanced Synthetic Methodologies for Valinomycin and Its Analogues

Nonribosomal Peptide Synthetase (NRPS)-Dependent Biosynthesis

The natural production of valinomycin (B1682140) in organisms like Streptomyces species is a complex process mediated by large, multifunctional enzymes known as nonribosomal peptide synthetases (NRPSs). nih.govplos.org Unlike ribosomal protein synthesis, this pathway is independent of messenger RNA templates, allowing for the incorporation of non-proteinogenic amino acids and other building blocks. nih.gov

Enzymatic Machinery and Domain Architecture of Valinomycin Synthetases

Valinomycin biosynthesis is catalyzed by the valinomycin synthetase (VlmSyn), a heterodimeric enzyme complex composed of two large proteins, Vlm1 (approximately 370-374 kDa) and Vlm2 (approximately 284 kDa). nih.govbiorxiv.org These proteins are encoded by the vlm1 and vlm2 genes within the valinomycin biosynthetic gene cluster. nih.govplos.org

The entire synthetase is organized into four modules, with Vlm1 containing modules 1 and 2, and Vlm2 containing modules 3 and 4. nih.govbiorxiv.org Each module is a self-contained unit responsible for the incorporation of one specific building block and is further subdivided into specific functional domains:

Adenylation (A) domain: Selects and activates the specific substrate (an amino acid or an α-keto acid) by converting it to an aminoacyl or α-ketoacyl adenylate. nih.govresearchgate.net

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated substrate via a thioester bond to its phosphopantetheine prosthetic group. nih.govresearchgate.net This domain is responsible for translocating the growing peptide chain between the catalytic centers. nih.gov

Condensation (C) domain: Catalyzes the formation of a peptide bond between the upstream, elongated peptide chain and the newly activated monomer on the adjacent module. nih.govresearchgate.net

Ketoreductase (KR) domain: Found in modules 1 and 3, these domains stereospecifically reduce α-keto acid precursors to α-hydroxy acids. researchgate.netfrontiersin.org Specifically, the KR domain in module 1 reduces α-ketoisovalerate to D-α-hydroxyisovaleric acid (D-Hiv), and the KR domain in module 3 reduces pyruvate (B1213749) to L-lactic acid (L-Lac). nih.govbiorxiv.org

Epimerase (E) domain: Located in module 2, this domain converts L-valine to its D-valine enantiomer. nih.govresearchgate.net

Thioesterase (TE) domain: A C-terminal domain located at the end of Vlm2, which is crucial for the termination of the synthesis, oligomerization of the intermediate units, and the final macrocyclization of the linear precursor to form the circular valinomycin molecule. nih.govbiorxiv.org

A discrete type II thioesterase (TEII) is also associated with the valinomycin gene cluster and acts as a proofreading and repairing enzyme, hydrolyzing incorrectly loaded substrates from the T domains to ensure the fidelity of the synthesis. nih.gov

Iterative Assembly and Macrocyclization Mechanisms

The biosynthesis of valinomycin is an iterative process, meaning the four-module enzymatic machinery is used repeatedly. nih.govresearchgate.net The process follows a thiotemplate-directed mechanism:

Initiation and Elongation: The synthesis begins with module 1 activating α-ketoisovalerate, which is then reduced to D-Hiv by the KR domain and loaded onto the T domain. nih.govbiorxiv.org Module 2 activates L-valine, which is epimerized to D-valine. biorxiv.org A C-domain catalyzes the formation of the first (depsi)peptide bond. This process continues through modules 3 (incorporating L-lactic acid from pyruvate) and 4 (incorporating L-valine), resulting in a linear tetradepsipeptide unit: D-Hiv-D-Val-L-Lac-L-Val. nih.govbiorxiv.org

Iterative Assembly: Unlike a linear NRPS, the valinomycin synthetase functions iteratively. The four modules are reused two more times to synthesize a total of three identical tetradepsipeptide monomers. nih.govresearchgate.net

Oligomerization and Macrocyclization: The terminal Thioesterase (TE) domain plays a critical role in the final steps. It catalyzes the oligomerization of the three tetradepsipeptide units into a linear dodecadepsipeptide intermediate. nih.govnih.gov Following this assembly, the TE domain mediates a head-to-tail macrolactonization (the formation of a cyclic ester bond), releasing the final 36-membered cyclododecadepsipeptide, valinomycin. nih.govnih.gov The exact mechanism controlling the precise trimerization of the monomer unit is a subject of ongoing research. chemrxiv.org

Cell-Free and Reconstituted Biosynthesis Systems

To overcome the challenges of working with native or heterologous host organisms, researchers have developed in vitro methods for producing valinomycin. nih.govacs.org These cell-free and reconstituted systems offer greater control and the potential for rapid prototyping of biosynthetic pathways. biorxiv.orgresearchgate.net

Successful reconstitution of the entire valinomycin biosynthetic pathway has been achieved in Escherichia coli. researchgate.netacs.org This involved the heterologous co-expression of the large Vlm1 and Vlm2 synthetase genes from Streptomyces tsusimaensis. researchgate.netacs.org The soluble and active enzymes were then used in in vitro assays to confirm their activity and precursor requirements, providing experimental evidence for the proposed biosynthetic model. acs.org

Furthermore, cell-free protein synthesis (CFPS) systems have been employed to produce valinomycin entirely in vitro. nih.gov In this approach, the cellular transcription and translation machinery is extracted from an organism like E. coli and used to express the valinomycin synthetase genes directly from plasmid DNA in a single-pot reaction. nih.govfrontiersin.org This method has successfully produced active Vlm1 and Vlm2 enzymes and detectable levels of valinomycin. biorxiv.orgbiorxiv.org By coupling CFPS with cell-free metabolic engineering (CFME), where lysates enriched with the necessary enzymes are combined, production yields have been dramatically improved by over 5,000-fold, reaching nearly 30 mg/L. nih.gov These cell-free platforms represent a powerful tool for discovering and engineering novel natural products without the constraints of living cells. northwestern.edunih.gov

Chemical Synthesis Strategies: Focusing on Solid-Phase Approaches

The chemical synthesis of valinomycin and its analogues is a significant challenge due to the molecule's cyclic nature and the presence of both amide and ester bonds. acs.orgmdpi.com Solid-phase peptide synthesis (SPPS) has emerged as a powerful strategy to address these challenges, allowing for the efficient, stepwise assembly of the linear precursor on a polymer support. nih.govnih.govacs.org

A common solid-phase approach involves:

Resin Attachment: The first amino acid or hydroxy acid is anchored to a solid support, often through a side chain or a specialized linker. nih.govacs.org

Stepwise Elongation: The linear depsipeptide chain is built step-by-step. This requires the use of orthogonal protecting groups for the amino and hydroxyl functions to prevent unwanted side reactions. nih.gov For example, the Fmoc group can be used for α-amino protection, which is removed with piperidine, while other protecting groups are used for hydroxyls and side chains. nih.govfrontiersin.org

Depsipeptide Bond Formation: The formation of the ester (depsipeptide) bond is a critical step and can be achieved using coupling reagents like DIC/DMAP. nih.gov

Cleavage from Resin: Once the linear precursor is fully assembled, it is cleaved from the solid support. acs.org

Solution-Phase Cyclization: The final head-to-tail cyclization is typically performed in solution under high-dilution conditions to favor the intramolecular reaction over intermolecular oligomerization. nih.govnih.gov

This solid-phase strategy, sometimes involving the condensation of smaller, pre-synthesized segments, has been successfully used to synthesize valinomycin and various analogues. nih.govnih.govscilit.com It offers a more rapid and automatable alternative to traditional solution-phase synthesis. acs.org

Rational Design and Synthesis of Valinomycin Analogues

The ability to synthesize valinomycin chemically opens the door to the rational design of analogues with modified properties. acs.orgsoton.ac.uk By systematically altering the structure—for instance, by substituting specific amino or hydroxy acids—researchers can probe the structure-function relationships that govern its ionophoric activity. nih.govsoton.ac.uk

Structural Modifications and their Impact on Ionophore Properties

Valinomycin's remarkable selectivity for potassium ions (K⁺) is a direct consequence of its three-dimensional structure. nih.govsoton.ac.uk The molecule folds into a bracelet-like conformation, creating a central, polar cavity lined with six ester carbonyl oxygen atoms that perfectly coordinate a K⁺ ion. nih.govunina.it The exterior of the molecule is hydrophobic, allowing the valinomycin-K⁺ complex to be soluble in lipid membranes. nih.gov

The synthesis of analogues allows for the investigation of how structural changes affect this delicate balance:

Ring Size: Altering the number of repeating units affects the size of the central cavity and, consequently, its ion selectivity.

Residue Substitution: Replacing the natural L- and D-valine, L-lactic acid, or D-hydroxyisovaleric acid residues can impact the stability of the complex and its ion selectivity. For example, the synthesis of [Lysine¹]-valinomycin created an analogue that could be further derivatized. nih.gov While this and its subsequent derivatives retained a high capacity for binding potassium, their ability to transport ions across membranes was significantly reduced compared to natural valinomycin. nih.gov

Side-Chain Modifications: Changes to the side chains of the amino acid residues can alter the molecule's hydrophobicity and its interaction with the membrane. mdpi.com Studies on analogues where CH₂ groups were added or deleted from the structure showed weaker antifungal activity, indicating a change in biological function. mdpi.com

Hydroxylation: The introduction of hydroxyl groups can affect solubility, ion binding, and the ability of analogues to cross cell membranes, providing a path to modulate biological activity. unina.it

These studies, combining synthetic chemistry with biophysical analysis, are crucial for understanding the fundamental principles of ion transport and for designing new ionophores with tailored specificities and activities. soton.ac.ukacs.org

Elucidating Structure Function Relationships in Valinomycin Systems

Correlations between Molecular Conformation and Ionophoric Efficacy

The ionophoric efficacy of dodeca-valinomycin is directly dependent on its molecular conformation, which is, in turn, influenced by the surrounding environment. nih.govuoguelph.ca In nonpolar environments, similar to the interior of a lipid bilayer, the uncomplexed valinomycin (B1682140) molecule typically adopts a "bracelet" conformation. This structure is characterized by six intramolecular hydrogen bonds that create a relatively rigid, compact form with the hydrophobic side chains facing outward and the polar carbonyl groups directed inward. uoguelph.canih.gov

Upon encountering a potassium ion at the membrane interface, valinomycin undergoes a significant conformational change. nih.gov The molecule opens up to encapsulate the K+ ion within its central polar cavity. This complexation process involves the shedding of the ion's hydration shell, a crucial step for its subsequent transport across the hydrophobic membrane core. The resulting K+-valinomycin complex reorients, presenting its hydrophobic exterior to the lipid environment, which facilitates its diffusion across the membrane.

The efficiency of this process is highlighted by the molecule's ability to transition between these distinct conformational states. In polar solvents, free valinomycin can assume a more open, "propeller-like" conformation. uoguelph.ca This flexibility allows it to readily interact with and bind to potassium ions at the membrane surface. The stability of the K+-complexed conformation within the nonpolar membrane interior is a key determinant of its transport efficiency. Studies have shown that the K+-valinomycin complex resides within the hydrophobic part of the membrane at a specific orientation, which is crucial for its transport mechanism. researchgate.netacs.org

Determinants of Ion Selectivity from Structural Features

This compound exhibits an exceptionally high selectivity for potassium ions over other cations, particularly sodium ions (Na+), with a selectivity ratio that can be as high as 10,000:1 to 100,000:1. researchgate.netwikipedia.org This remarkable selectivity is a direct consequence of its specific structural features.

The central cavity of the valinomycin molecule, formed by the inward-facing ester carbonyl oxygen atoms, is perfectly sized to accommodate a dehydrated potassium ion (ionic radius ~1.33 Å). wikipedia.org The six carbonyl oxygen atoms form an octahedral coordination sphere around the K+ ion, effectively replacing the ion's natural water of hydration. wikipedia.org This coordination provides a highly favorable energetic environment for the potassium ion within the complex.

In contrast, the sodium ion, with its smaller ionic radius (~0.95 Å), is too small to be effectively coordinated by all six carbonyl oxygens simultaneously. wikipedia.org The energy gained by a sodium ion from interacting with the valinomycin interior is insufficient to compensate for the energy required to shed its hydration shell. This energetic penalty makes the formation of a stable Na+-valinomycin complex highly unfavorable, thus forming the basis of the ionophore's selectivity. The rigid yet flexible structure of valinomycin, constrained by hydrogen bonds, prevents the molecule from shrinking its cavity to optimally accommodate the smaller sodium ion. nih.gov

Molecular Basis of Membrane Permeation and Ion Release Dynamics

The transport of potassium ions across a membrane by this compound is a dynamic process involving several key steps:

Interfacial Binding: Uncomplexed valinomycin, residing at the membrane-water interface, captures a potassium ion from the aqueous solution. This involves a conformational change from its uncomplexed state to the ion-bound form. researchgate.netnih.gov

Translocation: The K+-valinomycin complex, with its hydrophobic exterior, diffuses across the lipid bilayer. researchgate.net This movement is driven by the electrochemical gradient of the potassium ion. wikipedia.org The complex acts as a mobile carrier, shuttling the ion through the nonpolar membrane interior. researchgate.net

Interfacial Dissociation: Upon reaching the opposite membrane interface, the complex releases the potassium ion into the aqueous environment. This dissociation is facilitated by the change in the surrounding environment and allows the now uncomplexed valinomycin to return across the membrane to repeat the cycle. nih.gov

The entire process can be conceptualized as a carrier-mediated transport mechanism. researchgate.netresearchgate.net The rate of ion transport is influenced by several factors, including the kinetics of complexation and decomplexation at the interfaces and the diffusion rate of the complex within the membrane. nih.gov Some studies suggest that under certain conditions, valinomycin molecules might stack to form a transient channel, although the carrier model is more widely accepted. nih.gov

Influence of Specific Residues and Side Chains on Function

The specific amino acid and ester residues, along with their side chains, are critical for the function of this compound. The molecule is a cyclododecadepsipeptide with a repeating sequence of L-valine, D-α-hydroxyisovaleric acid, D-valine, and L-lactic acid. wikipedia.orgjmb.or.kr

Carbonyl Groups: The twelve carbonyl groups from the ester and amide linkages are fundamental for ion binding. wikipedia.org Six of these carbonyl oxygens directly coordinate with the potassium ion, forming the polar core of the complex. wikipedia.org

Hydrophobic Side Chains: The isopropyl and methyl side chains of the valine and hydroxyisovaleric acid residues are responsible for the molecule's solubility in nonpolar environments. wikipedia.org In the K+-complexed form, these hydrophobic groups are oriented outwards, creating a nonpolar surface that facilitates the diffusion of the complex through the lipid bilayer.

Chirality and Ring Size: The specific sequence of D- and L-amino acids and hydroxy acids is crucial for achieving the correct three-dimensional conformation necessary for ion binding and transport. nih.gov Alterations in the chirality or changes in the ring size, such as contraction, can lead to a loss of ion transport properties. nih.gov Conversely, expanding the ring size can allow for the complexation of larger ions. nih.gov

The interplay between the polar interior, which chelates the ion, and the nonpolar exterior, which interacts with the membrane lipids, is the essence of this compound's function as a highly efficient and selective ionophore.

Computational and Theoretical Approaches to Valinomycin Research

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and predict various spectroscopic parameters of valinomycin (B1682140) and its complexes. DFT calculations have been instrumental in interpreting experimental spectra and understanding the molecule's conformational preferences.

Researchers have employed DFT to calculate and interpret Raman and Raman optical activity (ROA) spectra, which are sensitive to the molecule's three-dimensional structure. rsc.orgresearchgate.net These calculations have helped to identify the predominant conformers of the valinomycin-potassium complex in solution, revealing that the most populated structure is not symmetrical and differs from conformations observed in crystals or determined by NMR. rsc.org By combining DFT with Cartesian coordinate transfer (CCT) techniques, researchers have been able to generate theoretical Raman and ROA spectra that compare well with experimental data. rsc.org

DFT has also been applied to predict the structure of valinomycin complexes with other ions, such as Zn²⁺. researchgate.net In these studies, DFT calculations help determine the most probable structure, showing how the Zn²⁺ cation is coordinated by the six ester carbonyl groups within the central cavity. researchgate.net Furthermore, plane-wave DFT (PW DFT) has been utilized within the framework of NMR crystallography to characterize different polymorphic forms of solid valinomycin. nih.govnih.gov These computations provide structural and spectroscopic predictions that can be compared with solid-state NMR (SSNMR) data, helping to identify markers for different polymorphs based on how structural factors influence NMR chemical shifts. nih.govnih.gov

Table 1: Applications of DFT in Valinomycin Research

| Application Area | Specific Method/Technique | Key Findings | References |

|---|---|---|---|

| Spectroscopic Analysis | DFT, Raman, Raman Optical Activity (ROA) | Interpretation of experimental spectra; identification of predominant conformers in solution. | rsc.orgresearchgate.net |

| Structural Prediction | DFT, 6-31G* basis set | Prediction of the most probable structure for the valinomycin-Zn²⁺ complex. | researchgate.net |

| Polymorph Characterization | Plane-Wave DFT (PW DFT), GIPAW method | Characterization of four different crystal polymorphs of valinomycin. | nih.govnih.gov |

| Vibrational Analysis | DFT, B3LYP functional | Calculation of vibrational spectral features for valinomycin-cation complexes. | ru.nl |

Molecular Dynamics (MD) Simulations of Valinomycin and its Complexes

Molecular dynamics (MD) simulations provide a dynamic view of valinomycin and its complexes, allowing researchers to study conformational changes, ion transport mechanisms, and interactions with solvent and membrane environments over time. acs.org

MD simulations have been extensively used to study the behavior of valinomycin and its potassium complex at the interface between water and a hydrophobic membrane. rsc.org These simulations show that uncomplexed valinomycin acts as a surfactant, adopting novel, flattened conformations at the interface that are distinct from its structures in bulk solution or the solid state. rsc.org The simulations have also captured the spontaneous decomplexation of the K⁺ ion from the valinomycin complex at the interface, a process that occurs on a timescale of 20-30 picoseconds. rsc.org The release of the ion is shown to be selective, occurring through the L-lactic acid (Lac) face of the complex via the gradual replacement of ester carbonyl ligands with water molecules. rsc.org

Simulations in homogeneous solvents like water have also provided insights into the decomplexation process. In a purely aqueous environment, the K⁺ ion was observed to exit preferentially through the D-α-hydroxyisovaleric acid (HyV) face. nih.gov These studies highlight the significant influence of the surrounding environment on the mechanism of ion release. The timescale for major conformational transitions in valinomycin is on the order of 100 picoseconds. nih.gov MD simulations are also used to analyze the interactions of valinomycin with different ions, such as K⁺ and Na⁺, in a water solvent to understand the basis of its selectivity. researchgate.net

Table 2: Key Findings from MD Simulations of Valinomycin

| Simulation Environment | System Studied | Key Observation | Timescale | References |

|---|---|---|---|---|

| Water/Membrane Interface | Uncomplexed Valinomycin | Acts as a surfactant, adopting flattened conformations. | N/A | rsc.org |

| Water/Membrane Interface | Valinomycin-K⁺ Complex | Spontaneous decomplexation of K⁺ through the Lac face. | 20-30 ps | rsc.org |

| Homogeneous Water | Valinomycin-K⁺ Complex | Spontaneous decomplexation of K⁺ through the HyV face. | ~100 ps (for conformational transitions) | nih.gov |

| Homogeneous Solvents | Uncomplexed Valinomycin | Establishes a dynamic equilibrium between a set of conformers. | ~100 ps (for conformational transitions) | nih.gov |

Quantum Chemical Calculations for Host-Guest Interactions

Quantum chemical (QC) calculations are crucial for understanding the fundamental principles behind valinomycin's remarkable selectivity for potassium ions over other cations, particularly sodium ions. These methods provide detailed energetic and structural information about the host-guest interactions.

QC investigations have demonstrated that valinomycin's K⁺/Na⁺ selectivity arises from cavity-size constraints. nih.govosti.gov The structure of valinomycin is relatively rigid due to intramolecular hydrogen bonds and other structural features, which physically prevent the ionophore from collapsing to optimally coordinate the smaller Na⁺ ion. nih.gov While a flexible binding site with six carbonyl ligands would not inherently select for K⁺, valinomycin's specific architecture enforces a cavity size that is ideally suited for K⁺. osti.gov

Calculations using DFT (specifically the B3LYP functional) on optimized structures of Na⁺ and K⁺ complexes in the gas phase actually show a more stable Na⁺ complex. nih.gov However, this does not account for the structural rigidity and solvation effects. The stability of valinomycin's intramolecular hydrogen bonds, which maintain its structure, is known to decrease as the polarity of the solvent increases. nih.gov Quantum chemical studies have been used to investigate valinomycin's complexes with various cations, including K⁺, ammonium (B1175870) (NH₄⁺), and even a phosphoric acid cation (H₄PO₄⁺), to probe the flexibility of the valinomycin backbone and the nature of the coordination. ru.nl These studies confirm that for the K⁺ complex, the ion is coordinated by six ester carbonyl oxygen atoms. ru.nl

Integration of Computational Methods with Experimental Data (e.g., NMR Crystallography)

The synergy between computational methods and experimental data provides the most powerful approach to studying complex systems like valinomycin. This integrated strategy, often termed "NMR crystallography," combines experimental solid-state NMR (SSNMR) data with plane-wave DFT computations to refine and validate crystal structures. nih.govnih.gov

This approach has been successfully applied to characterize different solid-phase polymorphs of valinomycin. nih.govnih.gov By comparing the DFT-predicted NMR parameters (such as chemical shifts) with the experimental SSNMR spectra, researchers can confirm structural models and identify specific spectroscopic markers for each polymorph. nih.govnih.gov These markers are often linked to subtle differences in hydrogen bonding and conformation. nih.govnih.gov

Similarly, the interpretation of solution-phase spectroscopic data, such as Raman, ROA, and Vibrational Circular Dichroism (VCD), relies heavily on computational modeling. rsc.orgresearchgate.net DFT calculations are used to simulate the spectra of different potential conformers, and by matching these theoretical spectra to the experimental ones, the structure and relative populations of conformers in solution can be determined. rsc.org For instance, this combined approach revealed that the most populated conformer of the valinomycin-K⁺ complex in solution is different from the one found in crystals. rsc.org This integration allows for a more complete and accurate molecular-level picture of valinomycin's structure and function in various environments. acs.org

Advanced Spectroscopic Techniques for Characterizing Valinomycin Complexes

Solid-State Nuclear Magnetic Resonance (SSNMR) for Crystalline Forms and Polymorphs

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the polymorphic forms of Dodeca-valinomycin. mdpi.comnih.gov It is particularly adept at distinguishing between different crystal structures, such as the triclinic and monoclinic forms, by determining the number of crystallographically independent molecules within the crystal's unit cell. mdpi.comnih.gov The combination of SSNMR with computational methods and X-ray diffraction (XRD) data, a strategy known as NMR crystallography, provides a comprehensive framework for describing various crystal modifications of the molecule. mdpi.comresearchgate.netresearchgate.net

The sensitivity of SSNMR parameters to the local chemical environment makes it an excellent tool for probing molecular structure. nih.gov The isotropic chemical shifts of backbone nuclei, specifically ¹³C, ¹⁵N, and ¹H, are significantly influenced by structural factors like intramolecular hydrogen bonds. mdpi.comnih.govresearcher.life These hydrogen bonds are crucial for conferring conformational stability to this compound molecules in their crystalline states. mdpi.comresearchgate.net For instance, the chemical shifts of nuclei involved in C=O···H-N hydrogen bonds directly reflect the strength and geometry of these contacts. mdpi.com

By analyzing how various structural features affect SSNMR parameters, researchers can identify unique "SSNMR markers" for each polymorph. mdpi.comresearchgate.netresearcher.life These markers, which are connected to hydrogen bonding effects on the chemical shifts of nuclei like Cα, CO, NₐₘᵢᏧ, and HₐₘᵢᏧ, are crucial for ensuring the polymorphic purity of this compound in potential pharmaceutical formulations. mdpi.comnih.govresearcher.life Studies have successfully applied this NMR crystallography approach to characterize at least four polymorphs of this compound, including a "propeller" conformation derived from a dimethyl sulfoxide (B87167) solvate structure. mdpi.comnih.gov

Key SSNMR Findings for this compound Polymorphs

| Polymorph | Key SSNMR Observation | Structural Insight | Reference |

|---|---|---|---|

| Triclinic vs. Monoclinic | Distinct differences in isotropic ¹³C chemical shifts. SSNMR can easily distinguish between the two forms. | The two polymorphs contain a different number of crystallographically independent molecules in the unit cell. | mdpi.comnih.gov |

| General Crystalline Forms | ¹³C, ¹⁵N, and ¹H chemical shifts of backbone nuclei are sensitive markers for conformation. | Shifts are strongly influenced by the strength and geometry of intramolecular C=O···H-N hydrogen bonds. | mdpi.comnih.govresearcher.life |

| "Propeller" Form | Characterized using NMR crystallography protocol, analyzing ¹³C, ¹⁵N, and ¹H isotropic chemical shifts. | Structural motif resembles a three-blade propeller, identified from an XRD structure of a solvate. | mdpi.comnih.gov |

X-ray Diffraction (XRD) for Atomic-Resolution Structural Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional structure of molecules at atomic resolution. excillum.com It provides precise information about atomic positions, bond lengths, and intermolecular interactions, which is fundamental to understanding the function of this compound. excillum.com Numerous crystal structures of this compound and its analogues, both in uncomplexed and ion-complexed forms, have been solved using this technique. nih.govnih.govcapes.gov.brnsf.govnih.gov

The crystal structure of the this compound-K⁺ complex reveals that the potassium ion is located in the central cavity, octahedrally coordinated by six ester carbonyl oxygen atoms. capes.gov.br This "bracelet" conformation is stabilized by a belt of six intramolecular hydrogen bonds, which creates a lipophilic exterior, allowing the complex to dissolve in and traverse lipid membranes. capes.gov.brnsf.gov XRD studies have also been crucial in characterizing various polymorphs and synthetic analogues, revealing how changes in the chemical structure or crystallization solvent affect the molecular conformation. nih.govnih.govnih.gov For example, the crystal structure of a meso-valinomycin analogue showed a distorted bracelet structure where the ion-binding center was sterically inaccessible, explaining its inability to complex ions. nih.gov

More recently, the first crystal structure of a this compound-calcium complex was determined, showing an unusual 1:2 (valinomycin:Ca²⁺) stoichiometry in the solid state. nsf.gov This contrasts with the well-known 1:1 complex formed with potassium. In this structure, the bracelet conformation is opened up to accommodate the two calcium ions. nsf.gov Such studies highlight the conformational flexibility of the this compound backbone and provide atomic-level explanations for its ion-binding properties.

Crystallographic Data for this compound and its Complexes

| Compound | Space Group | Cell Parameters (Å, °) | Key Structural Feature | Reference |

|---|---|---|---|---|

| Valinomycin-K⁺ Complex | C222₁ | a=13.34, b=24.65, c=46.96 | K⁺ is octahedrally coordinated by six ester carbonyls in a bracelet conformation. | capes.gov.br |

| Valinomycin-Ca²⁺ Complex | P1 (triclinic) | a=12.058, b=14.229, c=15.083, α=69.90, β=79.42, γ=77.41 | 1:2 complex [VCa₂(OTf)₂(H₂O)₂]²⁺; the valinomycin (B1682140) ring is opened and loses its internal hydrogen bonds. | nsf.gov |

| [D-Hyi², L-Hyi⁴] meso-valinomycin | P2₁ (monoclinic) | a=14.579, b=39.795, c=13.928, β=116.90 | Distorted bracelet structure with a sterically inaccessible, partially formed ion-binding center. | nih.gov |

| [D-Hyi²,L-Hyi⁴]meso-valinomycin | P3₂ (trigonal) | a=15.208, c=29.325, γ=120 | Distorted bracelet stabilized by six H-bonds; cavity is screened by hydrophobic groups. | nih.gov |

Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the molecular vibrations of this compound, providing a "vibrational fingerprint" that is highly sensitive to its conformation and environment. edinst.com These methods are particularly useful for studying conformational changes that occur in solution and within lipid membranes, environments that are not always amenable to crystallization for XRD studies. nih.gov

The vibrational frequencies of the amide and ester carbonyl (C=O) groups are especially informative. Their positions in the spectrum are affected by factors such as hydrogen bonding and the polarity of the solvent, allowing researchers to distinguish between different conformational states. For example, upon complexation with a potassium ion, the IR spectrum of this compound shows distinct changes, including a characteristic amide I band at 1653 cm⁻¹ and an ester carbonyl band at 1758 cm⁻¹. uoguelph.ca These spectral shifts signify the adoption of the rigid, ion-caging bracelet conformation. uoguelph.ca

Deep-UV resonance Raman (DUVRR) spectroscopy has been used to show that uncomplexed this compound in a lipid environment dynamically samples both open and closed conformations. nih.gov Upon the introduction of potassium, the structure shifts towards the complexed conformation. nih.gov Furthermore, polarization-modulation infrared reflection-absorption spectroscopy (PM-IRRAS) has been employed to determine the conformation and orientation of this compound within model membranes, confirming that it complexes with K⁺ and adopts the bracelet conformation. uoguelph.caresearchgate.net Cryogenic ion trap IR spectroscopy has further revealed that the this compound cavity is flexible and can expand to accommodate larger ions like rubidium and cesium, providing insight beyond a simple size-matching model for ion selectivity. rsc.org

Characteristic Vibrational Bands for this compound Analysis

| Vibrational Mode | Technique | Frequency (cm⁻¹) | Interpretation | Reference |

|---|---|---|---|---|

| Ester C=O Stretch | Raman / IR | ~1740-1760 | Frequency is sensitive to hydrogen bonding and ion coordination. Shifts upon K⁺ binding. | uoguelph.ca |

| Amide I (C=O Stretch) | Raman / IR | ~1650-1660 | Sensitive to secondary structure and intramolecular hydrogen bonding. A band at 1653 cm⁻¹ is characteristic of the K⁺ complex. | uoguelph.canih.gov |

| Amide N-H Stretch | IR | ~3300 | Indicates the status of N-H group involvement in hydrogen bonding. | nih.gov |

Electrochemical and Optical Spectroscopy for Ion Binding and Transport Dynamics

The primary function of this compound is to transport potassium ions across lipid membranes, a dynamic process that can be effectively studied using electrochemical and optical methods. annualreviews.orgpjmonline.org These techniques provide quantitative data on ion binding and the kinetics of ion transport through natural and artificial membranes. nih.govrlc-naumann.eu

Electrochemical Impedance Spectroscopy (EIS) is a key technique used to investigate the ionophoric properties of this compound incorporated into model membranes, such as tethered bilayer lipid membranes (tBLMs). uoguelph.caresearchgate.netresearchgate.net In a typical experiment, the electrical impedance of the membrane is measured over a range of frequencies. The incorporation of this compound into the membrane in the presence of potassium ions leads to a significant decrease in membrane resistance. uoguelph.caresearchgate.netresearchgate.net This change is a direct measure of the increased ion permeability of the membrane and demonstrates the ion-carrying function of the molecule. researchgate.net In contrast, in the presence of sodium ions, little to no change in impedance is observed, confirming the high K⁺/Na⁺ selectivity. uoguelph.caresearchgate.net

The combination of EIS with spectroscopic techniques provides deeper mechanistic insights. researchgate.net For instance, coupling EIS with PM-IRRAS has shown that the transport mechanism involves this compound forming a complex with K⁺, which then forms an ion pair with a counter anion to facilitate its movement across the hydrophobic membrane interior. researchgate.netuoguelph.ca Optical spectroscopy using voltage-sensitive fluorescent dyes offers a complementary approach, allowing for the continuous measurement of ion flux in real-time. nih.gov This method has been used to measure ATP-driven K⁺ transport in reconstituted vesicle systems containing Na,K-ATPase, where this compound is added to make the membrane specifically permeable to K⁺, allowing the membrane voltage to be monitored optically. nih.gov

Electrochemical and Optical Findings on Ion Transport

| Technique | System | Key Finding | Conclusion | Reference |

|---|---|---|---|---|

| Electrochemical Impedance Spectroscopy (EIS) | Tethered Bilayer Lipid Membrane (tBLM) | Significant decrease in membrane resistance in KClO₄ solution, but minimal change in NaClO₄ solution. | Confirms high selectivity for K⁺ over Na⁺ transport. | uoguelph.caresearchgate.net |

| EIS & PM-IRRAS | tBLM | Transport is modulated by the counter anion (e.g., ClO₄⁻ vs F⁻), suggesting ion-pairing. | The valinomycin-K⁺ complex forms an ion pair with the anion to cross the membrane. | researchgate.netuoguelph.ca |

| Fluorescence Spectroscopy | Lipid vesicles with reconstituted Na,K-ATPase | Allows continuous monitoring of K⁺ flux and determination of initial transport rates. | Provides kinetic data on ion transport, with an activation energy of 115 kJ/mol for active K⁺ transport measured. | nih.gov |

Supramolecular Chemistry of Valinomycin: Host Guest Systems and Beyond

Complexation with Alkali and Alkaline Earth Metal Cations

Valinomycin (B1682140) exhibits exceptional selectivity in its complexation with alkali metal cations, a property central to its biological function as a K⁺ transporter. wikipedia.org The basis for this selectivity lies in the precise fit between the cation's ionic radius and the size of valinomycin's central cavity, which is approximately 1.33 Å. inflibnet.ac.in The six ester carbonyl oxygen atoms form an octahedral coordination site for the guest cation. inflibnet.ac.inru.nl

Potassium (K⁺), with its ideal ionic radius, fits snugly into this cavity, allowing for optimal coordination with the carbonyl oxygens. This interaction compensates for the energy required to shed the ion's hydration shell. inflibnet.ac.in In contrast, the smaller sodium (Na⁺) ion (radius 0.95 Å) is too small to form stable bonds with all six carbonyl groups simultaneously, resulting in a significantly lower binding affinity. wikipedia.orginflibnet.ac.in This size-exclusion mechanism leads to a remarkable selectivity for K⁺ over Na⁺, with a stability constant for the potassium complex that can be up to 10,000 to 100,000 times larger. wikipedia.org

Studies using affinity capillary electrophoresis (ACE) and other methods have quantified the binding affinities for various alkali metal ions. nih.govnih.gov The general selectivity sequence in methanolic solutions is determined to be Rb⁺ > K⁺ > Cs⁺ >> Na⁺ > Li⁺. nih.govbiocrick.com In the gas phase, where solvation effects are absent, valinomycin shows a higher intrinsic affinity for all alkali metal cations compared to synthetic ionophores like 18-crown-6 (B118740) and [2.2.2]-cryptand. core.ac.uk The complexation efficiency in the gas phase is correlated with the charge density of the cation, with smaller, more charge-dense ions like Na⁺ reacting more rapidly than larger ions like Cs⁺. core.ac.ukacs.org

Table 1: Logarithms of Apparent Binding Constants (log Kb) for Valinomycin-Alkali Metal Ion Complexes

| Cation | log Kb | Method | Reference |

|---|---|---|---|

| Li⁺ | ~1.50 | ACE | nih.govbiocrick.com |

| Na⁺ | >1.50 | ACE | nih.govbiocrick.com |

| K⁺ | <4.63 | ACE | nih.govbiocrick.com |

| Rb⁺ | 4.63 | ACE | nih.govbiocrick.com |

| Cs⁺ | <4.63 | ACE | nih.govbiocrick.com |

Complexation with alkaline earth metal cations has also been investigated. Valinomycin can bind divalent cations such as Ba²⁺, Ca²⁺, and Mg²⁺. researchgate.netnih.govresearchgate.net For instance, it forms a complex with Ca²⁺ where the cation is bound to four ester carbonyl oxygens and two water molecules. researchgate.net In the case of magnesium, valinomycin has been shown to bind the entire hexaaquamagnesium ion, [Mg(H₂O)₆]²⁺, with the six amide carbonyl groups hydrogen bonding to the coordinated water molecules, representing a novel binding mode. biocrick.com The relative stability of complexes with divalent cations has been reported as Mn²⁺ > Ca²⁺ ≈ Mg²⁺ > Sr²⁺ > Ba²⁺. researchgate.net

Recognition and Encapsulation of Molecular Ions

Beyond simple metal cations, valinomycin's supramolecular chemistry extends to the recognition and encapsulation of molecular ions. This demonstrates the versatility of its macrocyclic cavity in forming host-guest complexes through various non-covalent interactions.

Investigations have shown that valinomycin can bind the ammonium (B1175870) ion (NH₄⁺). ru.nlnih.gov Affinity capillary electrophoresis studies place the binding affinity for NH₄⁺ on a similar level as that for Li⁺, which is significantly weaker than for K⁺. nih.govresearchgate.net Infrared action vibrational spectroscopy and quantum chemical computations reveal that the ammonium cation sits (B43327) in the center of the cavity, engaging in hydrogen bonding with the carbonyl groups. ru.nlrsc.org The macrocycle maintains its C₃ symmetry with only moderate distortion upon binding NH₄⁺. ru.nlrsc.org

Valinomycin is also capable of binding anions, a less commonly studied aspect of its chemistry. Electrospray ionization mass spectrometry (ESI-MS) and ¹H NMR spectroscopy have demonstrated the direct binding of halide ions. researchgate.nettandfonline.com The binding selectivity for halides in methanol (B129727) follows the order Cl⁻ > Br⁻ ∼ F⁻ ≫ I⁻. researchgate.nettandfonline.com For chloride and bromide ions in acetone-d₆, association constants were determined to be 531 ± 45 M⁻¹ and 57 ± 2 M⁻¹, respectively. researchgate.nettandfonline.com Computational studies suggest a "bracelet-like" structure for the valinomycin-chloride complex. researchgate.net

Furthermore, valinomycin can encapsulate even larger and more complex molecular cations. A notable example is its ability to bind the phosphoric acid cation (H₄PO₄⁺). ru.nlrsc.org The inclusion of this bulkier guest requires a significant stretching of the valinomycin backbone. rsc.org The H₄PO₄⁺ cation exhibits considerable positional and rotational freedom within the host cavity, and the valinomycin backbone can adopt different conformations, such as "barrel-like" or "funnel-like" shapes, to accommodate the guest through varied hydrogen-bonding arrangements between the cation's POH groups and the host's ester carbonyls. ru.nlrsc.org

Thermodynamic and Kinetic Aspects of Complex Formation

The formation of valinomycin-cation complexes is governed by a delicate balance of thermodynamic and kinetic factors. Theoretical studies highlight that the selectivity for alkali metal cations arises from a trade-off between the interaction energies of the macrocycle with the cation and the corresponding hydration energies of both the ligand and the cation. core.ac.uk

Thermodynamically, the stability of the complexes is often quantified by stability constants (β) or binding constants (Kₐ or Kₑₓ). For example, in a water-nitrobenzene system, the stability constant (log β) for the K⁺ complex was calculated to be 10.6 ± 0.1, indicating very high stability. researchgate.net Similarly, the log β for the Ca²⁺ complex in nitrobenzene (B124822) saturated with water was found to be 10.2 ± 0.2. researchgate.net These high stability constants are a hallmark of the "macrocyclic effect," where the pre-organized structure of the host molecule leads to a smaller entropic penalty upon complexation compared to acyclic analogues.